Bergapten-d3: A Technical Guide for Researchers
Bergapten-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bergapten-d3, a deuterated analog of the naturally occurring furanocoumarin, Bergapten (B1666803). This document is intended to serve as a valuable resource for professionals in research, chemical analysis, and drug development.
Chemical Structure and Properties
Bergapten-d3, also known as 5-Methoxypsoralen-d3, is a stable isotope-labeled version of Bergapten where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis of Bergapten in various biological matrices using mass spectrometry-based methods.[1]
The chemical structure of Bergapten-d3 is presented below:
Table 1: Chemical Identifiers and Properties of Bergapten-d3
| Property | Value | Reference |
| IUPAC Name | 4-(methoxy-d3)-7H-furo[3,2-g][2]benzopyran-7-one | |
| Synonyms | 5-Methoxypsoralen-d3, 5-MOP-d3, Bergaptan-d3, Heraclin-d3 | [3] |
| CAS Number | 2749409-59-2 | [4][5] |
| Molecular Formula | C₁₂H₅D₃O₄ | [3][6] |
| Molecular Weight | 219.21 g/mol | [3][6] |
Table 2: Physical and Chemical Properties of Bergapten (Non-Deuterated)
Note: Experimental data for Bergapten-d3 is limited. The properties of the non-deuterated analog, Bergapten, are provided for reference. The physical properties of Bergapten-d3 are expected to be very similar.
| Property | Value | Reference |
| Appearance | Grayish-white microcrystalline powder or yellow fluffy solid | [7] |
| Melting Point | 188-193 °C | [7] |
| Solubility | Soluble in DMF and DMSO. Slightly soluble in ethanol. | [8] |
| UV Absorption Maxima (in Ethanol) | 222, 250, 260, 268, 310 nm | [8] |
Synthesis and Purification
General Synthesis Approach
The synthesis of Bergapten-d3 typically involves the introduction of deuterium at the methoxy group of a precursor molecule. A general synthetic strategy can be adapted from established methods for the synthesis of Bergapten.[9][10] One common approach starts with phloroglucinol, which undergoes a series of reactions to construct the coumarin (B35378) and furan (B31954) rings. The deuterated methoxy group can be introduced by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), in the appropriate step.
Caption: General synthetic workflow for Bergapten-d3.
Purification Protocols
Purification of Bergapten-d3 is crucial to ensure high chemical and isotopic purity. Column chromatography is a widely employed technique for this purpose.
Experimental Protocol: Column Chromatography Purification of Bergapten-d3
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Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The polarity is gradually increased to elute the desired compound.
-
Elution: The crude product is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure Bergapten-d3.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.
-
Purity Analysis: The purity of the final product is confirmed using HPLC, mass spectrometry, and NMR spectroscopy. Purities of >98% are typically achieved.[11]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Bergapten-d3. In the ¹H NMR spectrum of Bergapten-d3, the characteristic singlet corresponding to the methoxy protons in Bergapten (around 4.0 ppm) will be absent. The remaining aromatic and furan ring protons will show signals consistent with the Bergapten scaffold. The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon, which will be a triplet due to coupling with deuterium, and the other carbon signals will be consistent with the Bergapten structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Bergapten-d3. The mass spectrum will show a molecular ion peak corresponding to the mass of Bergapten-d3 (m/z 219.21). The isotopic purity can be determined by comparing the intensity of the molecular ion peak with that of any residual non-deuterated Bergapten.
Applications in Research and Drug Development
Internal Standard in Pharmacokinetic Studies
The primary application of Bergapten-d3 is as an internal standard in pharmacokinetic studies of Bergapten.[1] Its chemical and physical properties are nearly identical to those of Bergapten, ensuring that it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer. This enables accurate quantification of Bergapten in biological samples such as plasma and tissue.[12][13]
Caption: Workflow for pharmacokinetic analysis using Bergapten-d3 as an internal standard.
Mechanism of Action of Bergapten
Understanding the mechanism of action of Bergapten is crucial for interpreting pharmacokinetic data and for drug development. Bergapten is a photosensitizing agent that, upon activation by UVA light, can intercalate into DNA and form covalent adducts with pyrimidine (B1678525) bases, particularly thymine.[14] This leads to the inhibition of DNA replication and transcription, inducing apoptosis in hyperproliferative cells.[14] This mechanism is the basis for its therapeutic use in skin disorders like psoriasis and vitiligo.[2][15]
Caption: Mechanism of action of Bergapten.
Conclusion
Bergapten-d3 is an indispensable tool for researchers and scientists working with its non-deuterated counterpart, Bergapten. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, which is paramount in pharmacokinetic studies and drug development. This guide provides a foundational understanding of the chemical structure, properties, synthesis, and applications of Bergapten-d3 to support ongoing and future research endeavors.
References
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- 7. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of bergapten and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics, bioavailability and excretion of bergapten after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Bergapten, Imperatorin, Notopterol, and Isoimperatorin in Rat Plasma by High Performance Liquid Chromatography with Fluorescence Detection and Its Application to Pharmacokinetic and Excretion Study after Oral Administration of Notopterygium incisum Extract - PMC [pmc.ncbi.nlm.nih.gov]
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